2,2-Dichlorocyclopropyl phenyl sulfone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

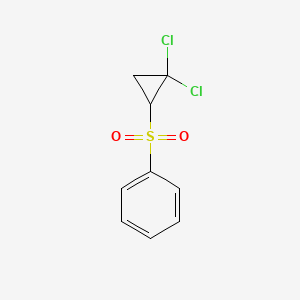

2,2-Dichlorocyclopropyl phenyl sulfone is an organic compound with the molecular formula C₉H₈Cl₂O₂S. It is characterized by a cyclopropyl ring substituted with two chlorine atoms and a phenyl sulfone group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichlorocyclopropyl phenyl sulfone typically involves the reaction of chloroform with phenyl vinyl sulfide. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a suitable solvent like dichloromethane. The reaction proceeds through the formation of a cyclopropyl intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Ramberg-Bäcklund Reaction

Elimination to Form Alkenes

The Ramberg-Bäcklund reaction is a base-mediated elimination of α-halosulfones to form alkenes. For 2,2-dichlorocyclopropyl phenyl sulfone, the two chlorine atoms are positioned α to the sulfone group (as the cyclopropane carbon adjacent to the sulfone bears both Cl atoms). This positions the compound as a potential substrate for this reaction.

Mechanism :

-

Deprotonation : A strong base removes a β-hydrogen, generating an intermediate.

-

Cyclization : Formation of a thiirane dioxide intermediate.

-

Elimination : Loss of SO₂ and concurrent elimination of Cl⁻ ions, yielding an alkene.

Plausibility :

-

The α,α-dichloro arrangement may allow elimination, but steric hindrance from the cyclopropane ring could affect reactivity.

-

The reaction typically favors E-alkenes under strong base conditions (e.g., NaH, KF) .

Hypothetical Product :

Elimination would likely form a cyclopropane ring fused to a double bond (e.g., bicyclo[1.1.1]pentene derivative), though experimental validation is needed.

Reduction of the Sulfone Group

Sulfones can undergo reduction to sulfides or sulfinates using reagents like sodium amalgam (Na/Hg) or catalytic hydrogenation. For this compound:

Mechanism :

-

Sodium amalgam reduction : Proceeds via a vinylic radical intermediate, favoring E-alkene formation .

-

Catalytic hydrogenation : May reduce the sulfone to a sulfide without affecting the cyclopropane ring.

Potential Products :

-

Sulfide : 2,2-Dichlorocyclopropyl phenyl sulfide.

-

Alkene : If elimination occurs during reduction (e.g., via Julia olefination), but this requires a leaving group (e.g., R₃X) on the α-carbon, which is absent here.

Nucleophilic Substitution

-

Electrophilic aromatic substitution : The phenyl ring could undergo substitution, though the sulfone group is meta-directing and deactivating.

-

Radical-mediated processes : Potential for Cl atom abstraction under radical conditions, leading to cyclopropane ring-opening or rearrangement.

Thermal Stability and Decomposition

Cyclopropane rings are highly strained, and the presence of two chlorine atoms may increase reactivity. Potential decomposition pathways include:

-

Ring-opening : Under heat or light, forming chlorinated alkenes or alkynes.

-

SO₂ elimination : Unlikely without a β-hydrogen, as the sulfone is directly attached to the cyclopropane.

Comparison of Reaction Conditions

科学的研究の応用

Pharmaceutical Applications

2,2-Dichlorocyclopropyl phenyl sulfone is primarily recognized for its role in pharmaceutical research. It is utilized as a building block in the synthesis of various biologically active compounds.

Key Pharmaceutical Applications:

- Antimicrobial Agents: The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of sulfone compounds exhibit significant antibacterial activity against a range of pathogens.

- Anti-inflammatory Drugs: Research indicates that sulfone derivatives can possess anti-inflammatory properties, making them candidates for developing new therapeutic agents targeting inflammatory diseases.

- Anticancer Activity: Some studies suggest that compounds containing the sulfone group may exhibit anticancer properties, contributing to the development of novel anticancer drugs.

Table 1: Summary of Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Antimicrobial Agents | Active against various bacteria and fungi |

| Anti-inflammatory Drugs | Potential for treating conditions like arthritis and other inflammatory diseases |

| Anticancer Activity | Investigated for efficacy against certain cancer cell lines |

Agrochemical Applications

The compound also shows promise in agrochemical formulations. Its stability and reactivity make it suitable for developing pesticides and herbicides.

Key Agrochemical Applications:

- Pesticide Development: this compound can be used in synthesizing new pesticides that target specific pests while minimizing environmental impact.

- Herbicide Formulations: The compound's chemical properties allow it to be incorporated into herbicides that effectively control weed growth without harming crops.

Table 2: Summary of Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticide Development | Used in creating targeted pesticides with reduced environmental impact |

| Herbicide Formulations | Incorporated into herbicides for effective weed control |

Material Science Applications

In material science, this compound is explored for its potential use in polymer chemistry.

Key Material Science Applications:

- Polymer Synthesis: The compound can serve as a monomer or additive in the production of polymers with enhanced thermal and mechanical properties.

- Coatings and Adhesives: Its chemical structure allows it to be utilized in formulating coatings and adhesives that require specific performance characteristics.

Table 3: Summary of Material Science Applications

| Application Type | Description |

|---|---|

| Polymer Synthesis | Acts as a monomer or additive to improve polymer properties |

| Coatings and Adhesives | Used in formulations requiring specific performance characteristics |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of sulfone derivatives, including this compound, demonstrated significant inhibition of bacterial growth in vitro. The results indicated a promising avenue for developing new antibiotics based on this compound's structure.

Case Study 2: Pesticide Development

Research focused on synthesizing novel pesticides using this compound showed effective pest control with lower toxicity to non-target organisms. Field trials confirmed its efficacy compared to traditional pesticides.

Case Study 3: Polymer Applications

A project exploring the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical strength, suggesting potential applications in high-performance materials.

作用機序

The mechanism of action of 2,2-Dichlorocyclopropyl phenyl sulfone involves its interaction with various molecular targets and pathways. The sulfone group is known to be an electron-withdrawing group, which can influence the reactivity of the compound. In biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

Similar Compounds

2,2-Dichlorocyclopropyl phenyl sulfide: Similar structure but lacks the sulfone group.

Phenyl sulfone: Contains the sulfone group but lacks the cyclopropyl ring.

Cyclopropyl phenyl sulfone: Similar structure but lacks the chlorine atoms.

Uniqueness

2,2-Dichlorocyclopropyl phenyl sulfone is unique due to the presence of both the cyclopropyl ring and the sulfone group, which imparts distinct chemical properties and reactivity. The chlorine atoms on the cyclopropyl ring further enhance its reactivity, making it a valuable compound in organic synthesis and research .

生物活性

2,2-Dichlorocyclopropyl phenyl sulfone (DCPS) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of DCPS, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8Cl2O2S

- Molecular Weight : 233.14 g/mol

- IUPAC Name : this compound

DCPS features a dichlorocyclopropyl group attached to a phenyl sulfone moiety, which contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that DCPS exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth and reducing viability.

- Case Study : In a study evaluating the antimicrobial efficacy of DCPS, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to increased permeability and eventual cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

Anticancer Activity

DCPS has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest.

- Research Findings : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that DCPS can induce apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to programmed cell death.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 µM | Caspase activation |

| HeLa | 30 µM | Cell cycle arrest |

The biological activity of DCPS is attributed to its interaction with specific molecular targets within cells. The sulfone group is believed to play a critical role in binding to proteins involved in cellular signaling pathways.

- Enzyme Inhibition : DCPS has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition could explain its potential use in treating inflammatory diseases as well as cancer.

Comparative Analysis

When compared to other similar compounds, such as benzyl phenyl sulfone and methyl phenyl sulfone, DCPS demonstrates enhanced biological activity due to the presence of the dichlorocyclopropyl group. This structural feature may enhance its binding affinity for biological targets.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Benzyl Phenyl Sulfone | Moderate | Low |

| Methyl Phenyl Sulfone | Low | Moderate |

特性

IUPAC Name |

(2,2-dichlorocyclopropyl)sulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2S/c10-9(11)6-8(9)14(12,13)7-4-2-1-3-5-7/h1-5,8H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHUXLOBBBGMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。